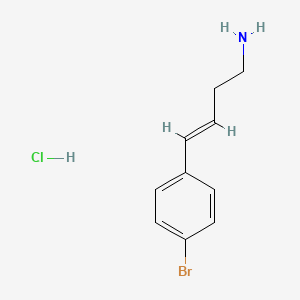

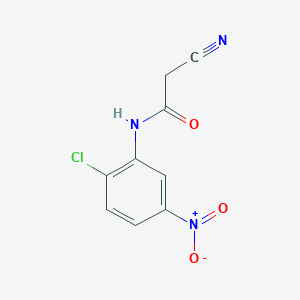

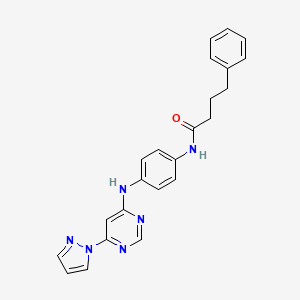

N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-chloro-5-nitrophenyl)-2,2-dimethylpropanamide” is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Another similar compound is “N-(2-chloro-5-nitrophenyl)-2-methylbenzamide” with a molecular weight of 290.7 .

Molecular Structure Analysis

The molecular structure of “N-(2-chloro-5-nitrophenyl)-2,2-dimethylpropanamide” has a linear formula of C11H13ClN2O3 . Another similar compound, “N-(2-chloro-5-nitrophenyl)-2-methylbenzamide”, has a molecular formula of C14H11ClN2O3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-chloro-5-nitrophenyl)-2,2-dimethylpropanamide” are not well-documented . A similar compound, “N-(2-chloro-5-nitrophenyl)-2-methylbenzamide”, has a molecular weight of 290.7 .

Applications De Recherche Scientifique

Antimicrobial Properties

“N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide” has been found to have significant antimicrobial properties . In a study, seventeen adamantane derivatives were synthesized and tested for in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains and towards fungi from Candida spp . Four derivatives showed the highest antibacterial potential .

Antibacterial Activity

This compound has been found to have potent antibacterial activity. Schiff bases numbered as 9 substituted with 4-nitrophenyl and 14 with 3-nitrophenyl moiety as well as hydrazide 19 also inhibited growth of all Gram-negative bacterial strains .

Antifungal Activity

“N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide” has been found to have antifungal activity. It was found to be effective against fungi from Candida spp .

Cytotoxicity Studies

The compound has been used in cytotoxicity studies. The cytotoxicity for three derivatives was measured with the use of the MTT test on A549, T47D, L929 and HeLa cell lines . The tested substances did not cause statistically significant changes in cell proliferation within the range of the tested doses .

Halogen Bonding Studies

“N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide” has been used in studies related to halogen bonding . In X-ray single crystal structures of the racemic and optically pure N-C axially chiral quinazoline-4-thiones, different types of intermolecular halogen bonds (C=S⋯X) are formed .

Drug Modification

The compound has been used in the modification of the anticestodal drug Niclosamide (Phenasal) . Reactions of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, the active substance of the drug Niclosamide (Phenasal), with higher amines (dodecan-1-amine, hexadecan-1-amine) and 1-(2-aminoethyl)-piperazine lead to the formation of the corresponding water-soluble ammonium salts with retention of pharmacophoric groups responsible for the drug’s activity .

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3/c10-7-2-1-6(13(15)16)5-8(7)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTFYRRCXSMWIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CC#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3005048.png)

![3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3005049.png)

![3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005052.png)

![methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B3005053.png)

![2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3005056.png)